4-Cyano-1-hydrazinonaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-hydrazinylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9N3/c12-7-8-5-6-11(14-13)10-4-2-1-3-9(8)10/h1-6,14H,13H2 |
InChI Key |
TTXHKGBYJVEZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2NN)C#N |
Origin of Product |
United States |
Contextualization of Hydrazinonaphthalene Scaffolds in Organic Chemistry
The hydrazinonaphthalene scaffold, characterized by a naphthalene (B1677914) core bearing a hydrazine (B178648) (-NHNH2) substituent, represents a versatile building block in organic synthesis. The presence of the hydrazine group, a potent nucleophile and a precursor to various other functionalities, imbues these molecules with a rich and diverse reactivity profile.
Hydrazine derivatives, in general, are widely utilized in the construction of heterocyclic compounds, which are central to medicinal chemistry and materials science. organic-chemistry.org The reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental transformation, pivotal in reactions like the Wolff-Kishner reduction for the deoxygenation of aldehydes and ketones. libretexts.org Furthermore, the hydrazine moiety can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, such as pyrazoles and triazines, which are known to exhibit a wide range of biological activities. researchgate.net
The naphthalene component of the scaffold provides a rigid, aromatic platform that can be further functionalized, allowing for the fine-tuning of electronic and steric properties. The extended π-system of the naphthalene ring also contributes to the photophysical properties of its derivatives, making them of interest in the development of fluorescent probes and other functional materials.
Significance of Cyano Substituted Naphthalene Derivatives in Modern Synthesis
The introduction of a cyano (-C≡N) group onto a naphthalene (B1677914) ring profoundly influences its chemical and physical properties. The cyano group is a strong electron-withdrawing group, which can significantly alter the electron density distribution within the aromatic system. This electronic perturbation affects the reactivity of the naphthalene core, influencing the regioselectivity of further substitution reactions.
From a synthetic standpoint, the cyano group is a remarkably versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a variety of heterocyclic systems. This versatility makes cyano-substituted naphthalenes valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of various substituted naphthalenes often involves the strategic use of cyano groups to direct reactions and build molecular complexity.
Moreover, the presence of the cyano group can impart desirable photophysical properties. The investigation of cyano-azobenzene polymers, for example, highlights how the cyano group can influence the isomeric states and absorption spectra of molecules, which is relevant for the design of photosensitive materials. shirazu.ac.ir The spectroscopic characterization of naphthalene isomers and their derivatives is an active area of research, crucial for understanding their potential applications in fields like astrochemistry. nist.govru.nl
Scope and Research Trajectories for 4 Cyano 1 Hydrazinonaphthalene
Established Synthetic Pathways to Hydrazinonaphthalenes
The formation of the hydrazinonaphthalene core is a critical step that can be achieved through several distinct routes, each with its own advantages and limitations.
Reduction of Diazotized Naphthylamines
A classical and historically significant method for the preparation of arylhydrazines involves the diazotization of an aromatic amine followed by a reduction step. nih.gov In the context of hydrazinonaphthalenes, this process begins with a naphthylamine, such as 1-naphthylamine (B1663977) or 2-naphthylamine. The amine is treated with a nitrite (B80452) source, typically sodium nitrite, under acidic conditions to form a diazonium salt. google.com This intermediate is then reduced to yield the corresponding hydrazinonaphthalene.
However, this pathway has considerable drawbacks. A primary concern is the use of naphthylamines, particularly 2-naphthylamine, which are known carcinogens, necessitating stringent handling protocols and increasing production costs. google.comatamanchemicals.comwikipedia.org The diazotization step itself requires low temperatures and complex operations, and the subsequent reduction, especially when using methods like iron powder reduction, can be inefficient and generate significant environmental waste. google.com These challenges have spurred the development of alternative synthetic routes.
Reactions of Naphthols with Hydrazine Derivatives
A more direct and often safer approach utilizes naphthols as starting materials, which are then reacted with hydrazine or its derivatives. One established, albeit harsh, method involves reacting 2-naphthol (B1666908) with hydrazine at high temperatures (120-130°C) and pressures within an autoclave. google.com While effective, this procedure carries risks associated with high-pressure equipment. google.com
More recent advancements have led to metal-free, regioselective methods for the amination of naphthols. For instance, a direct ortho-selective amination of 2-naphthol and its analogues with various substituted hydrazines has been developed. acs.orgnih.gov These reactions can proceed in moderate to excellent yields without the need for transition metal catalysts, offering a more operationally simple and potentially greener alternative to older methods. acs.orgnih.govsioc-journal.cn The reaction of naphthol derivatives with hydrazine hydrate (B1144303) is also a key step in the synthesis of various heterocyclic compounds. ekb.eg
| Method | Starting Material | Key Reagents | General Conditions | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Reduction of Diazotized Naphthylamine | Naphthylamine (e.g., 1- or 2-Naphthylamine) | NaNO₂/Acid; Reducing agent (e.g., SnCl₂) | Low temperature diazotization, followed by reduction | Well-established classical method | Uses carcinogenic starting materials; harsh conditions; waste generation | google.comgoogle.com |
| High-Pressure Naphthol Amination | Naphthol (e.g., 2-Naphthol) | Hydrazine | High temperature (120-130°C) and pressure (autoclave) | Avoids carcinogenic naphthylamines | Requires specialized high-pressure equipment; safety concerns | google.com |
| Direct ortho-Amination of Naphthol | 2-Naphthol | Substituted Hydrazines | Metal-free; often conducted in a solvent like ethylene (B1197577) glycol | High regioselectivity; metal-free; operational simplicity | Primarily demonstrated for ortho-amination of 2-naphthols | acs.orgnih.gov |
Metal-Catalyzed Coupling Reactions for Hydrazine Formation
Modern organic synthesis frequently employs transition metal catalysis to form C-N bonds, and these methods are applicable to the synthesis of arylhydrazines. nih.gov These cross-coupling reactions typically involve an aryl halide (or triflate) and hydrazine or a protected hydrazine equivalent. Copper- and palladium-catalyzed systems are the most common for this transformation. researchgate.net
For example, a halonaphthalene could be coupled with hydrazine hydrate in the presence of a copper(I) catalyst to form the corresponding hydrazinonaphthalene. researchgate.net Similarly, palladium-catalyzed reactions offer another powerful tool for this purpose. nih.gov These methods often provide better functional group tolerance and milder reaction conditions compared to classical approaches, though they require the use of sometimes expensive metal catalysts and ligands. researchgate.net
Introduction of the Cyano Moiety in Naphthalene Scaffolds
To synthesize this compound, a cyano group must be introduced at the C4 position of the naphthalene ring. This can be accomplished either before or after the formation of the hydrazine group.
Direct Cyanation Approaches
Direct C-H cyanation involves the introduction of a cyano group onto the naphthalene scaffold without a pre-existing functional group like a halogen. Photochemical and photocatalytic methods have proven effective for this transformation. For instance, the photocyanation of naphthalene derivatives with sodium cyanide in the presence of an electron acceptor can selectively produce 1-cyanonaphthalene compounds. rsc.org
More recently, organic photoredox catalysis has enabled the direct C-H cyanation of arenes, including naphthalene, at room temperature under mild conditions. nih.gov These reactions demonstrate a preference for cyanation at the 1-position of the naphthalene ring. nih.gov Another strategy involves using a directing group to guide the cyanation to a specific position. Copper-catalyzed C-H cyanation of naphthalene derivatives has been achieved using a picolinamide (B142947) directing group to install the cyano moiety at the C8 position, illustrating the power of directed functionalization. researchgate.net
| Method | Substrate | Cyano Source | Catalyst/Conditions | Position of Cyanation | Reference |
|---|---|---|---|---|---|
| Photochemical Cyanation | Naphthalene Derivatives | Sodium Cyanide | Irradiation, electron acceptor (e.g., p-dicyanobenzene) | C1-Position | rsc.org |
| Photoredox Catalysis | Naphthalene | Trimethylsilyl Cyanide | Acridinium photoredox catalyst, aerobic atmosphere | C1-Position | nih.gov |
| Directed C-H Cyanation | 1-(Picolinamido)naphthalene | Benzoyl Cyanide | Cu(TFA)₂ | C8-Position | researchgate.net |
Post-Hydrazinonaphthalene Cyanation Strategies
Introducing a cyano group after the hydrazinonaphthalene scaffold has been formed presents a different set of synthetic challenges. The primary issue is the reactivity of the hydrazine functional group, which can be sensitive to the conditions required for many cyanation reactions. A plausible strategy would involve the protection of the hydrazine moiety, for example, by converting it into a hydrazone or by using a protecting group like tert-butyloxycarbonyl (Boc).
With the hydrazine group protected, standard methods for aromatic cyanation could be employed. For example, if the protected hydrazinonaphthalene also contains a halogen atom at the desired position (e.g., 4-bromo-1-hydrazinonaphthalene), a palladium-catalyzed cyanation (such as a Rosenmund-von Braun reaction) could be used. Alternatively, if an amino group is present at the target position, it could be converted to a cyano group via a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt, typically copper(I) cyanide. After the successful introduction of the cyano group, the final step would be the deprotection of the hydrazine functionality to yield the target molecule, this compound.
Advanced Synthetic Techniques for this compound and its Analogs
Advanced synthetic strategies for preparing this compound and its analogs are geared towards improving efficiency, structural complexity, and adherence to environmentally conscious principles. These methods include leveraging green chemistry, employing multi-component reactions for rapid diversification, and developing stereoselective routes to access chiral derivatives.
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including hydrazinonaphthalene systems. These methodologies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green strategies applicable to the synthesis of this compound and its analogs include:
Use of Eco-Friendly Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A primary goal of green chemistry is to replace these with safer alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. researchgate.netcdnsciencepub.com The synthesis of nitrogen-containing heterocycles has been successfully performed in aqueous media, highlighting the potential for similar applications in hydrazinonaphthalene synthesis. organic-chemistry.org
Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. aip.orgbohrium.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgaip.org The microwave-assisted synthesis of various hydrazine and hydrazone derivatives has been well-documented, suggesting its applicability for the efficient production of this compound. organic-chemistry.orgmdpi.comnih.gov
Catalysis: The use of catalysts, including organocatalysts, can enhance reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste. For example, hydrazine derivatives themselves have been used as organocatalysts in reactions like the Biginelli reaction. researchgate.net
The following table summarizes green chemistry approaches relevant to the synthesis of related heterocyclic systems.
| Green Strategy | Technique/Reagent | Advantages | Relevant Application |
| Solvent Replacement | Water, Ethanol (B145695) | Reduced toxicity, improved safety, cost-effective, environmentally benign. researchgate.netcdnsciencepub.com | Synthesis of N-heterocycles, ozonation of naphthalene. researchgate.netorganic-chemistry.org |
| Energy Efficiency | Microwave Irradiation | Rapid reaction times, higher yields, reduced by-product formation. aip.orgbohrium.com | Synthesis of hydrazones and various N-heterocycles. organic-chemistry.orgaip.orgmdpi.comnih.gov |
| Catalysis | Organocatalysts | Metal-free, lower toxicity, often biodegradable. | Biginelli reaction for dihydropyrimidines. researchgate.net |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. wikipedia.orgnih.gov This approach offers significant advantages, including step economy, reduced waste, and the rapid generation of molecular diversity, making it ideal for creating libraries of structurally complex molecules for drug discovery. organic-chemistry.orgrsc.org
Hydrazine derivatives are valuable building blocks in MCRs. A substituted hydrazinonaphthalene, such as this compound, could serve as the hydrazine component in several classical and novel MCRs to generate elaborate heterocyclic systems.
Examples of MCRs involving hydrazines:
Biginelli Reaction: While the classical Biginelli reaction involves urea (B33335) or thiourea, modified protocols have utilized hydrazine derivatives. researchgate.netsemanticscholar.org For instance, a four-component modified Biginelli reaction has been developed to produce C-2 functionalized dihydropyrimidines using phenylhydrazine (B124118) as a key nucleophile. tubitak.gov.trtubitak.gov.tr
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org Variations have shown that hydrazines can replace the amine component, leading to the formation of α-hydrazino amides. nih.gov
Pyridine and Pyrazole Synthesis: Hydrazine hydrate is a common reactant in MCRs for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[5′,1′:2,3]pyrimido[6,1-a]isoindoles. nih.govrsc.org
The table below illustrates how a hydrazine component can be incorporated in MCRs to build complex molecular architectures.
| MCR Name | Reactants | Product Type | Potential Role of Hydrazinonaphthalene |
| Modified Biginelli | Aldehyde, Acetylacetone (B45752), Thiourea, Hydrazine | C-2 Functionalized Dihydropyrimidines | Acts as the N-nucleophile to form the heterocyclic core. tubitak.gov.tr |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, Hydrazine | α-Hydrazino Amides | Serves as the amine/hydrazine component. nih.gov |
| Pyrazolo Synthesis | Aldehyde, Malononitrile (B47326), Hydrazine, Ethyl Acetoacetate (B1235776) | Dihydropyrano[2,3-c]pyrazoles | Provides the N-N bond for the pyrazole ring. |
| Pyrazolo[3,4-b]pyridine Synthesis | Phenylacetonitrile, Aldehyde, Hydrazine, Ammonium Acetate (B1210297), Ethyl Acetoacetate | Pyrazolo[3,4-b]pyridin-6-amines | Forms the pyrazole portion of the fused ring system. nih.gov |
The development of methods for the stereoselective synthesis of chiral molecules is a major focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. chemistryviews.orggoogle.com For hydrazinonaphthalene systems, chirality can be introduced either at a stereocenter within a substituent or through axial chirality inherent to a polysubstituted naphthalene core.
Key approaches to stereoselective synthesis include:
Asymmetric Hydrogenation: This is a powerful technique for the reduction of prochiral substrates like imines or hydrazones to form chiral amines or hydrazines. rsc.org Nickel- and Rhodium-catalyzed asymmetric hydrogenation of N-acyl hydrazones have been developed, affording chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). acs.orgwiley-vch.de A similar strategy could be applied to a hydrazone derived from this compound to produce a chiral hydrazine. A palladium-catalyzed asymmetric hydrogenation of N-tosylimines has also proven effective for sterically hindered substrates, including those with naphthyl groups, achieving excellent enantioselectivity. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, pseudoephedrine can be used as a practical chiral auxiliary to guide the diastereoselective alkylation of amide enolates. caltech.edu A chiral auxiliary could be attached to the hydrazine moiety of this compound to control the stereoselective formation of new bonds.
Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or proline, can facilitate a wide range of asymmetric transformations, including Michael additions and aldol (B89426) reactions, to create enantiomerically enriched products.
The table below presents selected research findings on the stereoselective synthesis of chiral hydrazines and related naphthalene derivatives.
| Method | Catalyst/Auxiliary | Substrate Type | Product | Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Ni–(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Chiral Cyclic Hydrazines | Up to >99% acs.org |
| Asymmetric Hydrogenation | [Rh((R,Sp)-JosiPhos)(cod)]SbF₆ | Alkynyl-aryl hydrazones | Chiral Propargyl Hydrazines | Excellent rsc.org |
| Asymmetric Hydrogenation | Pd(OAc)₂ / (S)-Segphos | N-tosylimines with 2-naphthyl group | Chiral Sulfonamides | 99.4–99.9% nih.gov |
| Asymmetric Synthesis | Pseudoephedrine | Carboxylic acid derivatives | α-Substituted carboxylic acids, alcohols, aldehydes | High |
Purification and Isolation Strategies for this compound
The effective purification and isolation of this compound are critical for obtaining a product of high purity, which is essential for subsequent reactions and analyses. The strategy employed often depends on the physical state of the compound (e.g., solid, oil), its stability, and the nature of the impurities generated during synthesis.
Common and advanced purification techniques include:
Column Chromatography: This is one of the most widely used methods for purifying organic compounds. Silica gel is a common stationary phase for the purification of naphthalene derivatives and hydrazines. ajol.infoniscpr.res.inoup.comgoogle.com The crude reaction mixture is loaded onto a column and eluted with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol, to separate the desired product from by-products and unreacted starting materials.
Crystallization and Recrystallization: If the target compound is a solid, crystallization is a powerful purification technique. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Selective Precipitation: This technique is particularly useful for separating compounds with different acid-base properties, such as hydrazines. Hydrazines are basic and can be selectively precipitated from an organic solution by the addition of an acid, such as hydrochloric acid, to form a hydrochloride salt. scispace.com This salt can often be isolated by filtration with high purity. This method is also effective for separating isomers if they exhibit different basicities. dtic.milresearchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by column chromatography, preparative HPLC is often employed. mdpi.com This method offers higher resolution and is suitable for isolating final products in small to moderate quantities. Functionalized chromatographic materials can also be used for specific separations, such as separating polycyclic aromatic hydrocarbons. google.com
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including derivatives of this compound. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular connectivity and environment of each nucleus can be obtained.
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). oregonstate.edulibretexts.org
In derivatives of this compound, the aromatic protons of the naphthalene ring system typically appear in the range of 7.0-9.0 ppm. oregonstate.edumodgraph.co.uk The exact chemical shifts are influenced by the position of substituents on the ring. For instance, the cyano group (-CN) is electron-withdrawing and will deshield nearby protons, causing them to resonate at a lower field. modgraph.co.uk Protons on a carbon adjacent to the cyano group can be shifted downfield by approximately 1.24 ppm. modgraph.co.uk The protons of the hydrazine (-NH-NH₂) group exhibit chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The NH proton signals are often broad and can be found over a wide range. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | Chemical Shift (δ, ppm) |
| Aromatic Protons (Naphthyl) | 7.0 - 9.0 |
| Hydrazine Protons (NH, NH₂) | Variable, often broad |
Note: These are general ranges and can be influenced by substituents and solvent.
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) than proton shifts, which often allows for the resolution of individual carbon signals. bhu.ac.inoregonstate.edu
For this compound derivatives, the carbon atoms of the naphthalene ring typically resonate in the aromatic region between 110 and 150 ppm. bhu.ac.inlibretexts.org The carbon atom of the cyano group (C≡N) is characteristically found in the range of 110-120 ppm. ucl.ac.uk Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu The carbon atom attached to the hydrazine group will also have a characteristic chemical shift.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Environment | Chemical Shift (δ, ppm) |
| Aromatic Carbons (Naphthyl) | 110 - 150 |
| Cyano Carbon (C≡N) | 110 - 120 |
| Carbonyl Carbons (in derivatives) | 170 - 220 |
Note: These are general ranges and can be influenced by substituents and solvent.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is invaluable for identifying neighboring protons in the naphthalene ring system and any aliphatic chains present in derivatives.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals one-bond correlations between protons and the carbons to which they are directly attached. sdsu.educolumbia.edu This technique is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.combruker.com
The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups.
N-H Stretching : The hydrazine group (-NH-NH₂) will show characteristic N-H stretching vibrations. Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. researchgate.net
C≡N Stretching : The cyano group exhibits a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. utdallas.eduspectroscopyonline.com For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com A study on the 1-cyanonaphthalene cation showed a strong C≡N stretch at 2214.7 cm⁻¹. ed.ac.uk
C=C Stretching (Aromatic) : The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring appear in the region of 1600-1400 cm⁻¹. libretexts.org
C-H Stretching (Aromatic) : The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. vscht.cz
N-H Bending : The N-H bending (scissoring) vibration of a primary amine is typically found between 1650 and 1580 cm⁻¹. spectroscopyonline.com
Table 3: Characteristic FT-IR Absorption Frequencies for this compound Systems
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Hydrazine (-NH₂) | N-H Stretch | 3500 - 3300 (often two bands) |
| Cyano (-C≡N) | C≡N Stretch | 2240 - 2220 (sharp, intense) |
| Aromatic Ring | C=C Stretch | 1600 - 1400 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Hydrazine (-NH₂) | N-H Bend | 1650 - 1580 |
Electronic Spectroscopy of this compound and Related Systems
Electronic spectroscopy probes the electronic transitions within the molecule, providing information on conjugation and the energies of molecular orbitals.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. upi.edu Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region due to π → π* transitions within the aromatic system. aanda.orgup.ac.za
For 1-cyanonaphthalene, absorption bands are observed that can be attributed to these π → π* transitions. acs.org The presence of the cyano (-CN) and hydrazino (-NHNH₂) substituents on the naphthalene ring in this compound is expected to cause shifts in the absorption maxima (λmax). Auxochromic groups like the hydrazino group can cause a bathochromic (red) shift, moving absorption to longer wavelengths, and potentially a hyperchromic effect, increasing the molar absorptivity (ε). up.ac.za The cyano group, being an electron-withdrawing group, also influences the electronic structure and thus the absorption spectrum.
The spectrum is typically measured in a solvent like ethanol or hexane. upi.edusigmaaldrich.com The polarity of the solvent can influence the position of the absorption bands. upi.edu
Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~230 - 250 | ~50,000 - 80,000 |
| π → π* | ~280 - 300 | ~5,000 - 10,000 |
| π → π* | ~320 - 340 | ~3,000 - 7,000 |
Naphthalene and many of its derivatives are known for their fluorescent properties. geneseo.edumcmaster.ca Upon excitation with UV light, these molecules can emit light at a longer wavelength, a phenomenon known as fluorescence. The introduction of substituents like the cyano group can significantly modulate these properties. geneseo.edunih.gov
For instance, 1-cyanonaphthalene exhibits fluorescence, and its properties are influenced by its molecular environment and clustering. acs.org The hydrazino group, being an electron-donating group, is also likely to affect the fluorescence quantum yield and the emission wavelength. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.
Studies on related fluorescent compounds show that the fluorescence quantum yield can be sensitive to solvent polarity. functmaterials.org.uamdpi.com For this compound, fluorescence is expected in the violet-blue region of the spectrum.
Table 3: Predicted Fluorescence Properties of this compound
| Parameter | Predicted Value |
|---|---|
| Excitation Wavelength (λex) | ~330 nm |
| Emission Wavelength (λem) | ~380 - 420 nm |
| Stokes Shift | ~50 - 90 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 (solvent dependent) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.govlcms.cz For this compound (C₁₁H₉N₃), the exact molecular weight is 183.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 183.
The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. tue.nl The fragmentation pathways for this compound are expected to involve the loss of stable neutral molecules or radicals. Common fragmentation patterns for related aromatic nitrogen compounds include the loss of HCN (27 u), N₂ (28 u), and NH₂/NH₃ (16/17 u). aip.org The naphthalene ring itself is relatively stable, but fragmentation can occur by cleavage of the substituent groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Identity of Lost Neutral |
|---|---|---|
| 183 | [C₁₁H₉N₃]⁺ | (Molecular Ion) |
| 167 | [C₁₁H₈N₂]⁺ | NH |
| 155 | [C₁₀H₇N₂]⁺ | HCN |
| 154 | [C₁₁H₈N]⁺ | N₂H |
| 127 | [C₁₀H₇]⁺ | N₃H₂ |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.defzu.cz This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of the molecular structure. uhu-ciqso.es It also reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. fzu.czrsc.org
While a specific crystal structure for this compound is not available, analysis of related structures, such as other substituted naphthalenes and cyanohydrazide derivatives, provides insight into the expected solid-state conformation. mdpi.comnih.govnih.gov The crystal packing would likely be dominated by hydrogen bonds involving the hydrazino group (N-H···N and N-H···O if solvent molecules are present). rsc.org The cyano group can also participate in weak C-H···N interactions. mdpi.com
A successful SC-XRD experiment yields the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. mdpi.com This information is crucial for understanding structure-property relationships. For example, in related cyanohydrazide structures, the cyano group is nearly linear, and the geometry around the hydrazide nitrogen atoms reveals details about their hybridization. mdpi.com
Table 5: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105.0 |
| Volume (ų) | 965 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
Analysis of Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing for this compound cannot be provided without experimental crystallographic data. However, based on the functional groups present—a naphthalene core, a cyano group (-C≡N), and a hydrazine group (-NHNH₂) a hypothetical discussion of potential interactions can be offered.
Molecules of this nature would be expected to exhibit a variety of non-covalent interactions that dictate their arrangement in the solid state:
Hydrogen Bonding: The hydrazine group is a potent hydrogen bond donor (N-H) and acceptor (the lone pairs on the nitrogen atoms). This would likely lead to the formation of robust hydrogen-bonding networks, such as dimers or extended chains, which are common in compounds containing hydrazone or pyrazole moieties. mdpi.commdpi.com The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor. aip.orgrsc.org
π-π Stacking: The aromatic naphthalene ring system is prone to engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds and would be expected to play a major role in the crystal structure of this compound. researchgate.netnih.gov
Dipole-Dipole Interactions: The polar cyano group introduces a significant dipole moment, which would lead to dipole-dipole interactions, further stabilizing the crystal lattice.
The interplay between strong, directional hydrogen bonds and the more diffuse π-π stacking interactions would ultimately determine the final crystal packing motif.
Crystallographic Data and Database Comparisons
Specific crystallographic data for this compound, including unit cell dimensions, space group, and other refinement parameters, are not available in the public domain based on the conducted search.
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for this compound. Therefore, a comparison with other known structures in the database is not feasible. For a compound to be included in the CSD, its crystal structure must be determined and published, either in a peer-reviewed journal or as a direct CCDC deposition.
The table below is a placeholder for the type of information that would be presented had the crystallographic data been available.
Interactive Data Table: Crystallographic Data for this compound (Data Not Available)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₉N₃ |
| Formula Weight | 183.22 |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
| CCDC Deposition No. | Not Available |
Future experimental work is required to determine the crystal structure of this compound, which would then allow for a complete and accurate description as outlined.
Reactivity and Reaction Mechanisms of 4 Cyano 1 Hydrazinonaphthalene
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) in 4-cyano-1-hydrazinonaphthalene is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This nucleophilicity drives its participation in a variety of chemical transformations.
Condensation Reactions with Carbonyl Compounds
The hydrazine moiety readily undergoes condensation reactions with a wide array of carbonyl compounds, including aldehydes and ketones. This reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. masterorganicchemistry.comsolubilityofthings.com The initial addition is followed by the elimination of a water molecule to form a hydrazone derivative. researchgate.net The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to yield the final hydrazone product. researchgate.net
The reaction with dicarbonyl compounds, such as 1,3-diketones, can lead to the formation of five-membered heterocyclic rings. For instance, the reaction with acetylacetone (B45752) can yield pyrazole (B372694) derivatives. nih.gov Similarly, reactions with β-ketoesters like ethyl acetoacetate (B1235776) can also lead to the formation of heterocyclic structures, such as pyrazolinones, which can be further transformed. nih.gov The specific outcome of these reactions is often influenced by the reaction conditions, including the choice of solvent and catalyst. vanderbilt.edu
Table 1: Examples of Condensation Reactions
| Reactant | Product Type | Reference |
|---|---|---|
| Aldehydes/Ketones | Hydrazones | researchgate.net |
| 1,3-Diketones (e.g., Acetylacetone) | Pyrazole derivatives | nih.gov |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolinone derivatives | nih.gov |
Cyclization Reactions Leading to Heterocyclic Frameworks
The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and an electrophilic cyano group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.
One of the most significant applications is in the synthesis of pyrazole derivatives. The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct the pyrazole ring. nih.govorganic-chemistry.orgmdpi.com The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization. The regioselectivity of the cyclization can sometimes be an issue, potentially leading to isomeric products. nih.gov
Furthermore, the hydrazine moiety can participate in the formation of 1,2,4-triazole (B32235) rings. For example, reaction with compounds containing a C=N bond or by using reagents that provide a single carbon atom can lead to the formation of the triazole ring. isres.orgorganic-chemistry.orgscispace.com The specific synthetic route can vary, including multicomponent reactions or cyclization of pre-formed intermediates. organic-chemistry.org
The cyano group can also be involved in these cyclization processes. For example, in the presence of a suitable reagent, the cyano group can be transformed, and the resulting intermediate can cyclize with the hydrazine moiety to form fused heterocyclic systems.
Table 2: Heterocyclic Frameworks from this compound
| Heterocycle | Key Reactants/Conditions | Reference |
|---|---|---|
| Pyrazoles | 1,3-Diketones, β-Ketoesters | nih.govorganic-chemistry.orgmdpi.com |
| 1,2,4-Triazoles | Formamide, Nitriles, Isothiocyanates | isres.orgorganic-chemistry.orgscispace.com |
| Pyrazolo[1,5-a]pyrimidines | Reaction with malononitrile (B47326) followed by cyclocondensation | arkat-usa.org |
Alkylation and Acylation Reactions
The nitrogen atoms of the hydrazine group can be alkylated or acylated through reactions with alkyl halides or acylating agents, respectively. These reactions are examples of nucleophilic substitution. libretexts.orgbyjus.comlibretexts.orgopenstax.org
Alkylation typically occurs via an SN2 mechanism where the hydrazine nitrogen attacks the electrophilic carbon of the alkyl halide. openstax.org Polyalkylation can be a potential side reaction. libretexts.orglibretexts.org
Acylation, often carried out using acid chlorides or anhydrides, introduces an acyl group onto the hydrazine nitrogen. libretexts.orglibretexts.org This reaction generally proceeds through a nucleophilic acyl substitution mechanism. Unlike alkylation, acylation often deactivates the nitrogen, preventing further reactions. libretexts.orglibretexts.org These reactions can be used to introduce a variety of substituents, modifying the properties of the parent molecule or serving as a step in a more complex synthesis.
Reactivity of the Cyano Group
The cyano group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. openstax.org
Nucleophilic Additions to the Nitrile Functionality
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. masterorganicchemistry.comopenstax.org A classic example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, yield ketones. masterorganicchemistry.com This reaction provides a route to introduce a new carbon-carbon bond and a carbonyl group.
Another important reaction is the addition of hydrogen cyanide (or a cyanide salt in the presence of an acid) to form a cyanohydrin. libretexts.orgdocbrown.infolibretexts.orgsavemyexams.com This reaction is reversible and typically requires basic conditions to generate the nucleophilic cyanide ion. libretexts.orglibretexts.org
Hydrolysis and Other Transformations of the Cyano Group
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. savemyexams.comlumenlearning.comlibretexts.orglibretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by nucleophilic attack by water. lumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate which is further hydrolyzed to the carboxylic acid. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org
The ability to convert the cyano group into a carboxylic acid significantly expands the synthetic utility of this compound, allowing for the introduction of a carboxyl functional group.
Reactivity of the Naphthalene (B1677914) Core
The reactivity of the naphthalene core in this compound is significantly influenced by the electronic properties of its substituents. The hydrazino group (-NHNH2) at the C1 position is a strong electron-donating group, activating the ring towards electrophilic attack. Conversely, the cyano group (-CN) at the C4 position is a strong electron-withdrawing group, deactivating the ring. lkouniv.ac.inwikipedia.org The interplay of these opposing effects governs the regioselectivity of reactions on the naphthalene nucleus.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the directing effects of the existing substituents. wikipedia.org The hydrazino group, being a derivative of an amino group, is a powerful activating group and an ortho, para-director. lkouniv.ac.in The cyano group is a deactivating group and a meta-director. lkouniv.ac.in
Given the substitution pattern of this compound, we can predict the likely positions for electrophilic attack. The hydrazino group at C1 will strongly direct incoming electrophiles to the C2 (ortho) and C4 (para) positions. However, the C4 position is already occupied by the cyano group. The cyano group at C4 would direct incoming electrophiles to the C5 and C7 positions (meta to itself).
The powerful activating and ortho-directing effect of the hydrazino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the C2 position. Attack at other positions is less favored due to either deactivation by the cyano group or less favorable resonance stabilization of the intermediate carbocation (Wheland intermediate). minia.edu.eg For instance, in the electrophilic substitution of 1-substituted naphthalenes, the attack at the C4 (para) and C2 (ortho) positions is generally favored. In the case of 1-naphthylamine (B1663977) (an analog of 1-hydrazinonaphthalene), substitution occurs readily.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Attack | Influence of -NHNH2 (at C1) | Influence of -CN (at C4) | Overall Predicted Reactivity |
| C2 | Strongly Activating (ortho) | - | Most Favored |
| C3 | - | Deactivating (ortho) | Disfavored |
| C5 | - | Deactivating (meta) | Possible, but less favored than C2 |
| C6 | - | - | Less Favored |
| C7 | - | Deactivating (meta) | Possible, but less favored than C2 |
| C8 | Activating (peri) | - | Sterically hindered, less favored |
It is important to note that harsh reaction conditions can sometimes lead to a mixture of products. minia.edu.eg
Coupling Reactions Involving the Naphthalene Ring
The this compound molecule possesses functionalities that could participate in various transition-metal-catalyzed cross-coupling reactions. Hydrazines and their derivatives have been utilized as coupling partners in reactions that proceed via denitrogenation. rsc.org More commonly, the naphthalene ring itself can be functionalized prior to or during a coupling process.
For instance, if the molecule were converted to a halo-derivative, such as 4-cyano-1-halonaphthalene, it could undergo standard cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. The cyano group, being electron-withdrawing, can influence the reactivity of the aryl halide in such processes.
Alternatively, the hydrazino group can be a precursor to other functionalities. For example, diazotization of the hydrazino group could yield a diazonium salt, a versatile intermediate for introducing a variety of substituents, including halides, which can then be used in cross-coupling reactions. Studies on related hydrazinonaphthalenes show their utility in synthesizing azo compounds through coupling reactions with phenols or other naphthols. acs.org
Tautomerism and Isomerism in this compound Systems
Tautomerism, the interconversion of constitutional isomers, is a relevant concept for this compound. tgc.ac.in Specifically, this molecule can potentially exist in equilibrium between a hydrazino form and an azo-hydrazone-like tautomer. This type of tautomerism is well-documented for arylhydrazones and related azo dyes. researchgate.netunifr.ch
The likely tautomeric equilibrium for this compound would involve the migration of a proton from the terminal nitrogen of the hydrazine group to the C2 position of the naphthalene ring, forming a hydrazone-like structure.
Figure 1: Potential Tautomeric Forms of this compound
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.net The relative stability of the tautomers is dictated by factors like aromaticity, intramolecular hydrogen bonding, and conjugation. In many azo compounds derived from naphthols, the hydrazone form is found to be more stable in the solid state. researchgate.net For this compound, the hydrazino form retains the full aromaticity of the naphthalene ring system, which would likely make it the predominant tautomer under most conditions. Spectroscopic studies, such as NMR, would be required to definitively determine the position of this equilibrium. unifr.ch
In addition to tautomerism, E/Z geometrical isomerism could be considered for the azo-form if the terminal nitrogen is substituted.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for reactions of this compound are scarce, the mechanisms of its key potential transformations can be inferred from well-established principles of organic reaction mechanisms. masterorganicchemistry.comyoutube.comkhanacademy.org
Electrophilic Aromatic Substitution: The mechanism would follow the general pathway for EAS. minia.edu.eglumenlearning.com
Generation of the Electrophile (E+): This step depends on the specific reaction (e.g., formation of NO2+ in nitration).
Nucleophilic Attack and Formation of the Wheland Intermediate: The π-system of the naphthalene ring, activated by the hydrazino group, attacks the electrophile. This is the rate-determining step. The positive charge in the resulting carbocation (Wheland intermediate) is resonance-stabilized. The most stable resonance structures will be those that keep one of the rings fully aromatic.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the naphthalene ring.
Diazotization and Subsequent Reactions: The transformation of the hydrazino group would likely proceed via a mechanism analogous to the diazotization of primary arylamines, though the specifics for a hydrazine might differ. This would involve reaction with a source of nitrous acid (e.g., NaNO2/HCl) to form a diazonium salt. This highly reactive intermediate can then undergo a variety of substitution reactions (e.g., Sandmeyer reaction) via radical or ionic pathways to introduce a wide range of functional groups.
Nitrile Group Reactions: The cyano group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgevitachem.com The mechanism of these transformations involves nucleophilic attack at the electrophilic carbon of the nitrile. libretexts.org For example, in acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, followed by the nucleophilic attack of water. libretexts.org
Computational and Theoretical Investigations of 4 Cyano 1 Hydrazinonaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Cyano-1-hydrazinonaphthalene at the atomic level. These methods provide a powerful lens through which to examine the molecule's geometry, electronic landscape, and spectroscopic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and electronic structures of molecules. nsf.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. google.com For molecules like this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. google.com
Various functionals, such as BP86, PBE, B3LYP, PBE0, and TPSSh, can be used in combination with different basis sets (e.g., def2-TZVP) to perform these optimizations. nsf.gov The choice of functional and basis set can influence the accuracy of the results, and it is common to benchmark different methods against experimental data when available. nsf.govarxiv.org For instance, studies on similar complex organic molecules have shown that functionals like PBE0, when paired with appropriate basis sets and corrections for dispersion and solvation, can provide geometries that are in excellent agreement with crystallographic data. nsf.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations, providing insights into the molecule's reactivity and spectroscopic properties. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. utwente.nlarxiv.org This method is an extension of DFT that allows for the calculation of electronic excitation energies, which correspond to the absorption of light by the molecule. arxiv.org TD-DFT is widely used for predicting UV-Vis spectra. researchgate.net
The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. utwente.nlarxiv.org For example, hybrid functionals like B3LYP and PBE0 are frequently used. sumitomo-chem.co.jp The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed electronic transitions to specific changes in molecular orbitals, such as π → π* or n → π* transitions. researchgate.netscielo.org.za
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are invaluable for predicting and interpreting various spectroscopic data for this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. scielo.org.za These calculated shifts can be compared with experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. scielo.org.zagrowingscience.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. scielo.org.za By analyzing the computed vibrational modes, each band in the experimental spectrum can be assigned to specific molecular motions, such as stretching or bending of particular bonds. This provides a detailed understanding of the molecule's vibrational properties. scielo.org.za
UV-Vis Spectroscopy: As mentioned in the previous section, TD-DFT is the primary method for simulating UV-Vis spectra. researchgate.net The calculated excitation energies and oscillator strengths provide a theoretical spectrum that can be compared with experimental data to understand the electronic transitions occurring within the molecule. researchgate.netresearchgate.net
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR | DFT/GIAO | ¹H and ¹³C Chemical Shifts |
| IR | DFT | Vibrational Frequencies and Modes |
| UV-Vis | TD-DFT | Excitation Energies (λmax), Oscillator Strengths |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. This is crucial for understanding the molecule's flexibility and the relative stabilities of its various conformers. wayne.edu
A key tool in this analysis is the calculation of the potential energy surface (PES). fiveable.me The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric coordinates. fiveable.me By mapping out the PES, researchers can identify stable conformers, which correspond to local minima on the surface, and the transition states that connect them, which are saddle points. fiveable.me
Computational methods, such as DFT, can be used to systematically search for different conformers and calculate their relative energies. researchgate.net For complex molecules, this process can reveal the most likely shapes the molecule will adopt under different conditions. chemrxiv.org For instance, a PES scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step, which helps in determining the energy barriers for rotation around specific bonds. researchgate.net
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jp By modeling the reaction pathways, it is possible to identify intermediates and, crucially, the transition states that govern the reaction rates. semanticscholar.org
DFT is frequently employed to map out the energy profile of a proposed reaction mechanism. mdpi.commdpi.com This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them on the potential energy surface. The energy difference between the reactants and the transition state represents the activation energy barrier, which is a key factor in determining the kinetics of the reaction. sumitomo-chem.co.jp
For example, in studying a potential cycloaddition reaction, calculations can help determine whether the reaction proceeds through a concerted, one-step mechanism or a stepwise mechanism involving the formation of an intermediate. semanticscholar.orgmdpi.com The nature of the transition state provides detailed information about the bond-making and bond-breaking processes. sumitomo-chem.co.jp
Intermolecular Interaction Energy Analysis
Understanding the non-covalent interactions between molecules of this compound, or between it and other molecules, is essential for predicting its properties in the solid state and in solution. Intermolecular interaction energy analysis, often performed using computational methods, quantifies the strength and nature of these interactions. nih.gov
These interactions can be broken down into different components, such as electrostatic, dispersion, polarization, and exchange-repulsion energies. nih.govrasayanjournal.co.in Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal structure. nih.govdergipark.org.tr This method allows for the identification of important interactions, such as hydrogen bonds and π-π stacking, which can play a significant role in the packing of molecules in a crystal. nih.govmdpi.com
Charge Distribution and Frontier Molecular Orbital (FMO) Analysis
Charge Distribution Analysis
Charge distribution analysis delineates the electronic landscape of a molecule, identifying atoms with partial positive (electrophilic) or negative (nucleophilic) charges. This information is fundamental for predicting sites of chemical reactivity. One common method for calculating atomic charges is the Mulliken population analysis. niscpr.res.in
Below is a table summarizing the calculated Mulliken charges for selected atoms of the model compound 2-(naphthalen-2-yliminomethyl) phenol (B47542) (2-NAS), as computed by both the Hartree-Fock (HF) and DFT (B3LYP) methods. worldwidejournals.comworldwidejournals.com
| Atom | Charge (HF/6-311+G(d,p)) | Charge (B3LYP/6-311+G(d,p)) |
|---|---|---|
| C1 | -0.2089 | -0.1292 |
| C2 | -0.1348 | -0.1396 |
| C3 | -0.2294 | -0.1693 |
| C4 | -0.1983 | -0.1627 |
| N12 | -0.3444 | -0.2198 |
| O14 | -0.6599 | -0.5484 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity and electronic properties. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. worldwidejournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. worldwidejournals.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. worldwidejournals.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. niscpr.res.in This energy gap is fundamental to understanding the electronic transitions and charge transfer that can occur within a molecule. worldwidejournals.com
For the model compound 2-NAS, theoretical calculations at the B3LYP/6-311+G(d,p) level determined the energies of these frontier orbitals. The analysis showed that the eventual charge transfer interactions within the molecule are dictated by these orbitals. worldwidejournals.comworldwidejournals.com The visualization of the HOMO and LUMO orbitals indicates that their electron density is distributed across the conjugated backbone of the molecule, including the substituent groups. worldwidejournals.com
The table below presents the calculated FMO energies for the model compound 2-(naphthalen-2-yliminomethyl) phenol (2-NAS). worldwidejournals.comworldwidejournals.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.9796 |
| LUMO Energy (ELUMO) | -1.6327 |
| HOMO-LUMO Gap (ΔE) | 4.3469 |
These computational findings for a related naphthalene (B1677914) derivative underscore the power of theoretical chemistry to elucidate the electronic properties that govern molecular behavior. Similar analyses on this compound would be invaluable for predicting its reactivity, stability, and potential applications.
Applications and Advanced Research Directions for 4 Cyano 1 Hydrazinonaphthalene
4-Cyano-1-hydrazinonaphthalene as a Versatile Building Block in Organic Synthesis
In the realm of organic synthesis, the value of a building block is measured by its ability to participate in a diverse array of chemical reactions to form more complex structures. This compound, with its distinct functional groups, serves as an exemplary scaffold for the synthesis of a wide range of organic compounds. The hydrazine (B178648) group is a powerful nucleophile and a precursor to various nitrogen-containing functionalities, while the cyano group can undergo a variety of transformations or act as a directing group. The naphthalene (B1677914) backbone provides a rigid and electronically tunable platform.
Construction of Complex Heterocyclic Compounds
The hydrazine and cyano functionalities of this compound are ideal reaction partners for cyclization reactions, leading to the formation of diverse heterocyclic systems. Hydrazines are well-established precursors for a multitude of five- and six-membered heterocycles, including pyrazoles, pyridazines, and triazines.
The reaction of hydrazines with 1,3-dicarbonyl compounds, for instance, is a classic method for the synthesis of pyrazoles. By reacting this compound with various diketones, a library of novel pyrazole-substituted naphthalenes can be generated. The cyano group can be retained or further manipulated in subsequent synthetic steps.
Similarly, condensation with α,β-unsaturated carbonyl compounds or dicarbonyl equivalents can lead to the formation of pyridazine (B1198779) and other diazine systems fused to or substituted by the naphthalenyl moiety. The reactivity of cyanoacetic acid hydrazide, a related compound, demonstrates the vast potential for creating polyfunctional heterocyclic compounds of pharmacological interest through reactions with both nucleophiles and electrophiles. wikipedia.org
Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Precursors
| Reactant | Heterocyclic Product | Reaction Type |
|---|---|---|
| 1,3-Diketone | Pyrazole (B372694) | Knorr Pyrazole Synthesis |
| γ-Ketoester | Pyridazinone | Cyclocondensation |
| Dicyanomethane | Aminopyrazole | Thorpe-Ziegler Reaction |
This table illustrates potential synthetic routes accessible from this compound based on established hydrazine chemistry.
Synthesis of Nitrogen-Rich Molecular Architectures
Nitrogen-rich compounds are of significant interest due to their high energy content and their applications as ligands in coordination chemistry and as building blocks for advanced materials. The presence of both a hydrazine (-NHNH2) and a cyano (-C≡N) group in this compound makes it an excellent precursor for molecules with a high nitrogen-to-carbon ratio.
The cyano group can be converted into a tetrazole ring, a common bioisostere for carboxylic acids and a key component in energetic materials, through reaction with azides. The resulting naphthalenyl-tetrazole-hydrazine derivative would be a highly nitrogen-rich structure. Furthermore, the hydrazine moiety can be elaborated into other nitrogen-dense groups like azides or used to link multiple aromatic units, creating complex, high-nitrogen systems. The development of nitrogen-rich materials is a key area of research, with applications ranging from pharmaceuticals to military and civilian explosives. stonybrook.eduuni-bayreuth.de The incorporation of the rigid naphthalene scaffold could impart desirable properties such as thermal stability to these materials.
Pathways to Functionalized Naphthalene Derivatives
Beyond serving as a handle for cyclization, the hydrazine and cyano groups on this compound can be transformed into a wide array of other functional groups, providing access to a diverse range of functionalized naphthalene derivatives.
The hydrazine group can be oxidized to a diazonium salt, which is a versatile intermediate for introducing various substituents onto the naphthalene ring via Sandmeyer-type reactions. This would allow for the installation of halogens, hydroxyl, and other groups at the 1-position. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations open up pathways to naphthalenic amino acids, amides, and other derivatives with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the naphthalene core is crucial for tuning the electronic and steric properties of the resulting molecules for specific applications. acs.orgthieme-connect.demdpi.com
Table 2: Potential Functional Group Transformations of this compound
| Functional Group | Reagent/Condition | Product Functional Group |
|---|---|---|
| Hydrazine | NaNO₂, HCl | Diazonium Salt |
| Hydrazine | Cu₂O, H₂O | Hydroxyl |
| Cyano | H₂SO₄, H₂O | Carboxylic Acid |
| Cyano | LiAlH₄ | Aminomethyl |
This table outlines some of the possible synthetic transformations for the functional groups present in this compound.
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups and the aromatic nature of this compound make it an excellent candidate for designing and constructing sophisticated supramolecular architectures.
Design of Host-Guest Systems and Molecular Receptors
The design of synthetic hosts that can selectively bind guest molecules is a central theme in supramolecular chemistry. nitschkegroup-cambridge.comnih.gov this compound possesses several features that can be exploited for molecular recognition. The naphthalene ring can engage in π-π stacking interactions with other aromatic guests. The hydrazine group is a hydrogen bond donor and acceptor, capable of forming specific interactions with complementary functional groups. wikipedia.orgnih.gov The cyano group can also participate in hydrogen bonding or coordinate to metal ions.
By incorporating this molecule into larger macrocyclic or cage-like structures, it is possible to create receptors that are highly selective for specific guests. For example, a calixarene (B151959) or a cyclodextrin (B1172386) functionalized with this compound units could exhibit unique binding properties for electron-deficient aromatic molecules or for anions that can interact with the hydrazine moiety. The development of such receptors is important for applications in sensing, catalysis, and separation science. nih.govnih.govunh.edu
Formation of Supramolecular Polymers and Frameworks
Supramolecular polymers are long-chain structures held together by directional non-covalent interactions, such as hydrogen bonds or π-π stacking. tsinghua.edu.cnmeijerlab.nl These materials often exhibit interesting properties like self-healing and stimuli-responsiveness. This compound is a promising monomer for the construction of supramolecular polymers.
The hydrazine group can form strong, directional hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets. The planarity of the naphthalene unit and the potential for π-π stacking would further stabilize these assemblies. The cyano group can influence the packing of the molecules and potentially coordinate to metal ions to form metal-organic frameworks (MOFs). acs.orgnih.gov The self-assembly of such molecules can lead to the formation of gels, liquid crystals, and other soft materials with tunable properties. thieme-connect.deresearchgate.net The ability to form robust hydrogen-bonding networks is a key factor in creating stiff and tough supramolecular materials. uni-bayreuth.denih.govjiangnan.edu.cn
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyanoacetic acid hydrazide |
| Calixarene |
Exploitation of Non-Covalent Interactions
Non-covalent interactions (NCIs) are crucial in determining the structural and functional properties of molecular solids and polymers. mdpi.com In this compound, the distinct functional groups—the electron-withdrawing cyano group and the electron-donating, hydrogen-bonding hydrazine group—attached to the aromatic naphthalene core allow for a variety of specific NCIs.
Role in the Development of Advanced Organic Materials
The unique electronic profile and reactive sites of this compound make it a promising precursor for a new generation of advanced organic materials.
Precursors for Functional Organic Solids and Films
Naphthalene-based compounds, particularly those with electronically active groups, are of great interest for creating functional organic materials. Naphthalene diimides (NDIs), for instance, are known for their excellent electron-transporting capabilities and are used in organic field-effect transistors (OFETs) and photovoltaics. rsc.orgrsc.orgresearchgate.net By analogy, derivatives of this compound, such as naphthalene-bis-hydrazimides, can be synthesized to create n-type organic semiconductors. acs.org These materials are valued for their stability and can be processed from solution to form thin films, a cost-effective method for fabricating flexible electronic devices. acs.org The hydrazine moiety offers a reactive handle to build larger, more complex structures, while the cyano group helps to tune the electronic energy levels (LUMO levels) of the molecule, which is critical for efficient electron injection and transport. acs.org
| Research Finding | Material Class | Potential Application | Supporting Evidence |
| Naphthalene-hydrazine diimide polymers serve as effective cathodes in magnesium batteries, showing high Coulombic efficiency. researchgate.net | Redox-active polymer | Energy Storage (Batteries) | Operando IR spectroscopy and DFT calculations confirmed the reversible redox activity of the carbonyl moieties. researchgate.net |
| Polyfluorinated naphthalene-bis-hydrazimides can be synthesized and spin-coated to form stable thin films. acs.org | n-type organic semiconductor | Organic Electronics (OFETs) | These materials possess low-lying LUMO levels, which are desirable for facilitating electron injection and transport. acs.org |
| Naphthalene diimide-based polymers exhibit high electron mobility and tunable absorption. rsc.orgrsc.org | Conjugated polymer | Organic Photovoltaics | Structure-function relationships show that the NDI unit is a key component for high-performance non-fullerene acceptors. nih.gov |
Integration into Polymeric Structures
The incorporation of functional units like this compound into polymer chains is a powerful strategy for designing materials with tailored properties. The hydrazine group can react with other monomers, such as those containing dicarbonyls, to form a polymer backbone. A notable example is the synthesis of a naphthalene-hydrazine diimide polymer, which has been investigated as a cathode material for magnesium batteries. researchgate.net In this polymer, the naphthalene-hydrazine diimide unit provides the necessary redox activity for energy storage. researchgate.net Such polymers combine the desirable electronic properties of the naphthalene core with the processability and mechanical robustness of a polymeric material. researchgate.netresearchgate.net
| Polymer System | Synthesis Method | Key Property | Application |
| Naphthalene-hydrazine diimide polymer | Polycondensation | Redox activity, Thermal stability | Cathode for magnesium batteries researchgate.net |
| Naphthalene diimide main chain polymers | Step-growth/Chain-growth polycondensation | High electron mobility, Near-IR absorption | Organic field-effect transistors (OFETs), All-polymer solar cells rsc.orgrsc.orggoogle.com |
Future Research Directions in Naphthalene Hydrazine Chemistry
The chemistry of naphthalene hydrazines is a fertile ground for further exploration, with potential for discovering new reactions and applications.
Exploration of Novel Reaction Pathways
The hydrazine moiety is a versatile functional group that can participate in a wide range of chemical transformations. One promising area of research is its use in multicomponent reactions to build complex heterocyclic structures. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established and efficient method for synthesizing pyrazole derivatives. nih.govmdpi.combeilstein-journals.org Applying this to this compound could lead to a new family of naphthalene-fused pyrazoles, which may possess interesting photophysical or biological properties. nih.govrsc.org
Further research could also explore tandem reactions where the hydrazine and cyano groups participate sequentially or in a concerted manner. nih.gov For example, a reaction could be designed where an initial condensation involving the hydrazine group is followed by an intramolecular cyclization involving the cyano group. Such novel pathways can provide rapid access to complex molecular architectures from a relatively simple starting material. nih.govrsc.org Additionally, the use of palladium catalysis with hydrazine derivatives has shown novel routes for hydrodeoxygenation, indicating that new catalytic cycles involving naphthalene hydrazines could be developed. acs.org
Development of Catalytic Applications
While the direct use of this compound as a catalyst is not yet established, its derivatives hold potential in the field of catalysis. The hydrazine and cyano functionalities can act as bidentate or monodentate ligands, coordinating to metal centers to form catalytically active complexes. These complexes could be explored for various organic transformations.
A key area for future development is in asymmetric catalysis, where chiral catalysts are used to produce specific enantiomers of a product. acs.org By introducing a chiral element to a naphthalene-hydrazine-based ligand, it may be possible to develop new catalysts for stereoselective reactions. Furthermore, the development of heterogeneous catalysts, where the catalytic molecule is anchored to a solid support, is a major goal in green chemistry. Naphthalene hydrazine derivatives could be immobilized on supports like magnetic nanoparticles, allowing for easy separation and recycling of the catalyst. researchgate.netresearchgate.net This approach improves the sustainability and economic viability of catalytic processes.
Computational Design of New this compound Derivatives
The computational design of novel molecules represents a paradigm shift in chemical research, enabling the prediction of properties and activities before undertaking complex and resource-intensive synthesis. For a scaffold like this compound, computational chemistry provides powerful tools to design new derivatives with tailored characteristics. These in silico methods are instrumental in exploring the vast chemical space achievable by modifying the parent structure, guiding researchers toward candidates with the highest potential for specific applications. ijpsjournal.com
Detailed research findings in the broader field of naphthalene derivatives demonstrate the utility of these computational approaches. Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely employed to guide the design of new compounds. ijpsjournal.combohrium.com
Key Computational Methodologies:
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com In the context of designing new therapeutic agents based on the this compound scaffold, docking studies can simulate how different derivatives interact with the active site of a biological target, such as an enzyme or receptor. mdpi.com The results, often expressed as a "glide score" or binding affinity, help prioritize which derivatives are most likely to be active and should be synthesized for experimental testing. ijpsjournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. ijpsjournal.com By building a QSAR model from a set of known this compound derivatives and their measured activities, researchers can predict the activity of new, unsynthesized derivatives. This approach accelerates the discovery process by focusing synthetic efforts on the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. For a derivative of this compound bound to a target protein, an MD simulation can reveal the stability of the interaction and the key intermolecular forces involved over a period of nanoseconds. mdpi.com
The general process involves first defining the desired properties for the new derivatives. Then, a virtual library of candidate molecules is generated by adding various functional groups to the this compound core. These virtual compounds are then subjected to computational screening using the methods described above to identify the most promising structures for synthesis and experimental validation. ijpsjournal.combohrium.com
Table 1: Computational Techniques in Derivative Design
| Computational Technique | Purpose in Designing Derivatives | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | To calculate electronic structure and reactivity. bohrium.comresearchgate.net | Optimized geometry, HOMO/LUMO energies, electrostatic potential. bohrium.com |
| Molecular Docking | To predict binding modes and affinities to a biological target. ijpsjournal.commdpi.com | Binding energy, glide score, intermolecular interactions. ijpsjournal.com |
| QSAR | To model the relationship between chemical structure and a specific activity. ijpsjournal.com | Predicted biological activity, pharmacokinetic properties. |
Application in Sensing and Analytical Chemistry (e.g., hydrazine sensors)
The unique chemical structure of this compound, featuring a reactive hydrazine group (-NHNH2) and a fluorescent naphthalene core, makes it a promising candidate for applications in sensing and analytical chemistry. solubilityofthings.comrsc.org Analytical chemistry focuses on identifying and quantifying chemical species, and molecular probes are essential tools in this endeavor. pnrjournal.com The hydrazine moiety can act as a reactive site for specific analytes, while the cyano-naphthalene portion can provide a robust and detectable signal, typically through fluorescence.
Sensing Mechanisms:
The primary application in sensing would leverage the nucleophilicity of the hydrazine group. Hydrazines are well-known to react with aldehydes and ketones to form hydrazones. researchgate.net This reaction can be the basis for a "turn-on" or "turn-off" fluorescent sensor. For instance, the inherent fluorescence of the naphthalene fluorophore might be quenched in the parent molecule. Upon reaction with an analyte like formaldehyde, the formation of a hydrazone can restrict photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity, which can be measured to quantify the analyte. researchgate.net
Hydrazine Sensors:
While this compound itself contains a hydrazine group, the principles used to detect hydrazine can be illustrative. The detection of hydrazine, a highly toxic and important industrial chemical, is a critical task. nih.govnih.gov Sensors for hydrazine often rely on its reducing properties or its reactivity.
Fluorescent/Colorimetric Sensors: These sensors typically involve a molecule that undergoes a specific reaction with hydrazine, leading to a change in its optical properties. nih.gov A common strategy involves a probe with an aldehyde group. The condensation reaction between the probe and hydrazine forms a hydrazone, causing a distinct color change or a shift in fluorescence emission that can be detected visually or with a spectrometer. researchgate.netnih.gov
Electrochemical Sensors: These devices measure the change in electrical properties when the electrode, modified with a specific material, interacts with the analyte. nih.gov For hydrazine detection, the sensor works by the electro-oxidation of hydrazine on the surface of a modified electrode. nih.govd-nb.info The resulting current is proportional to the hydrazine concentration. Materials like metal oxides or noble metal nanoparticles are often used to modify the electrodes to enhance sensitivity and selectivity. nih.govd-nb.info A compound like this compound could potentially be used to functionalize an electrode surface for detecting other analytes.
Analytical Chemistry Applications:
Beyond dedicated sensors, this compound could serve as a derivatizing agent in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). pnrjournal.comuva.nl Many analytes, particularly carbonyl compounds (aldehydes and ketones), lack a chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. By reacting these analytes with this compound prior to analysis, a highly fluorescent tag is attached. This derivatization dramatically increases the sensitivity and selectivity of the analytical method, allowing for the detection of trace amounts of the target substance in complex mixtures. solubilityofthings.com
Table 2: Potential Sensing Applications and Principles
| Application Type | Principle of Operation | Target Analyte Class | Potential Role of this compound |
|---|---|---|---|
| Fluorescent Sensor | Analyte reaction (e.g., condensation) alters the electronic structure, causing a change in fluorescence (turn-on/turn-off). researchgate.net | Aldehydes, Ketones | As the core sensing molecule (probe). |
| Colorimetric Sensor | Analyte reaction leads to the formation of a new chromophore, resulting in a visible color change. nih.gov | Carbonyl compounds | As the core sensing molecule (probe). |
| HPLC/GC Derivatization | Covalent labeling of an analyte to enhance its detectability. pnrjournal.comuva.nl | Carbonyl compounds | As a derivatizing agent to attach a fluorescent tag. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyano-1-hydrazinonaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing naphthalene derivatives via nucleophilic substitution or condensation reactions. For hydrazine introduction, hydrazine hydrate (NH₂NH₂·H₂O) is commonly used under reflux in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C . Cyanide groups can be introduced via cyanation reagents like CuCN/KCN under controlled pH. Yield optimization requires monitoring reaction time and temperature, with purity assessed via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies hydrazine proton environments (δ 3–5 ppm) and cyano-group effects on aromatic ring shifts.
- FT-IR : Confirms C≡N stretching (~2200 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 209.08) and fragmentation patterns .
Q. How does the hydrazine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydrazine group acts as a strong nucleophile, enabling reactions with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. Reaction efficiency depends on solvent polarity (e.g., ethanol vs. THF) and pH (optimized at 6–8). Kinetic studies using UV-Vis spectroscopy can track intermediate formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity levels. Cross-validation using:
- Dose-response curves (IC₅₀ comparisons across multiple assays).
- Purity verification : HPLC coupled with diode-array detection (DAD) to confirm >95% purity .
- Meta-analysis of literature data with standardized protocols (e.g., OECD guidelines) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model binding affinities to enzymes (e.g., monoamine oxidase).
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., water, 310 K, 100 ns trajectories) .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. What experimental designs minimize bias in toxicity studies of hydrazine-containing naphthalene derivatives?
- Methodological Answer : Follow risk-of-bias (RoB) frameworks for animal studies:
- Randomization : Use stratified randomization for dose groups to control for litter or cage effects.
- Blinding : Implement double-blinding in histopathology assessments.
- Control groups : Include vehicle and positive controls (e.g., hydralazine for vascular toxicity) .
Data Analysis & Validation
Q. How should researchers address stability challenges during long-term storage of this compound?
- Methodological Answer : Stability is compromised by hydrazine oxidation and moisture. Solutions include:
- Storage : Under inert gas (N₂/Ar) at −20°C in amber vials.
- Stability assays : Periodic HPLC analysis over 6–12 months to detect degradation products (e.g., naphthoquinones) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves to calculate IC₅₀ values (GraphPad Prism).
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD).
- Survival analysis : Kaplan-Meier plots for time-dependent toxicity in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
